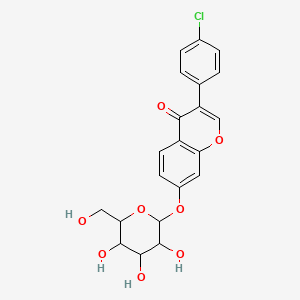
3-(4-chlorophenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-4-one core structure, which is a common scaffold in many bioactive molecules, and is functionalized with a chlorophenyl group and a glycosylated tetrahydropyran moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Glycosylation: The final step involves the glycosylation of the chromen-4-one derivative with a protected glycosyl donor, followed by deprotection to yield the desired compound. This step often requires the use of a glycosylation promoter such as silver triflate or trimethylsilyl triflate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glycosyl moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated chromen-4-one derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of multiple hydroxyl groups and the chromen-4-one core makes it a candidate for interacting with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. The glycosylated moiety may enhance its bioavailability and specificity towards certain biological targets.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets. The chromen-4-one core can intercalate with DNA, inhibiting the replication of cancer cells. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one core but different substituents.
Kaempferol: Another flavonoid with a similar structure but lacking the chlorophenyl group.
Empagliflozin: A glycosylated compound used as an SGLT-2 inhibitor, structurally related due to the glycosyl moiety.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one lies in its combination of a chlorophenyl group and a glycosylated chromen-4-one core. This structural combination imparts distinct chemical properties and potential biological activities not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-(4-chlorophenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO8/c22-11-3-1-10(2-4-11)14-9-28-15-7-12(5-6-13(15)17(14)24)29-21-20(27)19(26)18(25)16(8-23)30-21/h1-7,9,16,18-21,23,25-27H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIJBWCFNYXGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













